Tert-butyl 2-cyano-2-ethylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyano-2-ethylbutanoate can be synthesized through various methods. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods
Industrial production methods for tert-butyl esters typically rely on the reaction of carboxylic acids or their derivatives with tert-butyl alcohol . These reactions often require strong acid activators, excess reagents, and high catalyst loadings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-2-ethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction . The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Tert-butyl 2-cyano-2-ethylbutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, pharmaceutical agents, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2-cyano-2-ethylbutanoate include:
Tert-butyl alcohol: A simple tertiary alcohol with various industrial applications.
2-Methyl-2-propanol: Another tertiary alcohol with similar properties.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its alpha, beta-unsaturated ester moiety makes it a valuable building block in organic synthesis and a versatile reagent in various chemical reactions.
Properties
IUPAC Name |
tert-butyl 2-cyano-2-ethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSHPSZSSMNGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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